molecular formula C25H26N2O5S2 B2493720 4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide CAS No. 922472-36-4

4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide

Cat. No. B2493720
CAS RN: 922472-36-4
M. Wt: 498.61
InChI Key: YUMPEYJXUXXSOZ-UHFFFAOYSA-N
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Description

The chemical compound "4-(benzylsulfonyl)-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide" likely involves complex synthetic routes and exhibits unique chemical and physical properties due to its structural components, including a benzylsulfonyl group, a furan moiety, and a methoxy-methylbenzothiazole unit. While specific studies on this compound are unavailable, related research provides valuable insights into the synthesis, structure, and properties of similar molecules.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate for amisulpride, demonstrates a method that might be adapted for related compounds, involving methylation, thiocyanation, ethylation, and oxidation steps with a total yield of 24.5% (Wang Yu, 2008). Similar methodologies could potentially be applied for synthesizing the target compound by adjusting the starting materials and reaction conditions.

Molecular Structure Analysis

Understanding the molecular structure of complex compounds often involves spectroscopic and crystallographic techniques. For example, the crystal structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was determined using X-ray diffraction, highlighting the importance of such techniques in confirming molecular structures (A. Saeed, Amara Mumtaz, & U. Flörke, 2010). These methods could be essential for analyzing the structure of the compound .

Chemical Reactions and Properties

The reactivity and chemical behavior of compounds with benzo[b]furan and benzo[d]thiazol units have been studied, providing insights into potential reactions and properties. The direct halosulfenylation of benzo[b]furans, for example, offers a metal-free synthesis route for 3-halo-2-thiobenzo[b]furans, suggesting possible chemical modifications for related compounds (Qianqian Zhen et al., 2018).

Physical Properties Analysis

The physical properties of complex organic compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior and applications. While specific data for the compound of interest is not available, studies on similar compounds, like the solid-state fluorescence properties of benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, provide a framework for investigating these properties (Kenichirou Yokota et al., 2012).

Scientific Research Applications

Photodynamic Therapy Potential

  • The synthesized zinc phthalocyanine derivatives, including benzenesulfonamide groups with Schiff base properties, have shown potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Some derivatives, including benzo[b]furan and 2-aminothiazol-4-yl groups, have shown potent inhibition of leukotriene B(4), a significant mediator in inflammation and cancer. These compounds, such as 3-(4-Chlorophenyl)-2-[5-formyl-2-[(dimethylamino)methyleneamino]thiazol-4-yl]-5-methoxybenzo[b]furan, demonstrated growth inhibitory activity against human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).

Gastrointestinal Motility

  • A series of benzamide derivatives, including benzylsulfonyl groups, were synthesized to evaluate their effect on gastrointestinal motility. These compounds accelerated gastric emptying and increased the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Anticonvulsant Properties

  • Several heterocyclic compounds containing a sulfonamide thiazole moiety were synthesized, and some showed significant anticonvulsive effects, such as 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, which offered 100% protection against picrotoxin-induced convulsion (Farag et al., 2012).

Antimicrobial Activity

  • Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed significant anticancer activity against various human cancer cell lines. Compounds like 4-amino-N-(thiazol-2-yl)benzenesulfonamide displayed notable anticancer activity (Kumar et al., 2015).

Antitumor and Antiangiogenic Activity

  • Novel 3-arylaminobenzofuran derivatives, with structural modifications, showed significant antiproliferative activity against cancer cells and inhibited tubulin polymerization. Compounds like 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan exhibited potent in vitro and in vivo antitumor and antiangiogenic properties (Romagnoli et al., 2015).

properties

IUPAC Name

4-benzylsulfonyl-N-(furan-2-ylmethyl)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-18-12-13-21(31-2)23-24(18)33-25(26-23)27(16-20-10-6-14-32-20)22(28)11-7-15-34(29,30)17-19-8-4-3-5-9-19/h3-6,8-10,12-14H,7,11,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMPEYJXUXXSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CO3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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